molecular formula C11H10BrNO B1474407 5-(Bromomethyl)-2-(p-tolyl)oxazole CAS No. 2098015-92-8

5-(Bromomethyl)-2-(p-tolyl)oxazole

Cat. No.: B1474407
CAS No.: 2098015-92-8
M. Wt: 252.11 g/mol
InChI Key: GJUVHVSQMHBZRD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(p-tolyl)oxazole (CAS 2098015-92-8) is a chemical reagent with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound features an oxazole ring, a five-membered heterocycle core containing nitrogen and oxygen, which is established as a privileged scaffold in medicinal chemistry and drug discovery . The reactive bromomethyl group at the 5-position makes this molecule a valuable and versatile building block for further chemical functionalization, particularly through cross-coupling reactions, facilitating the exploration of structure-activity relationships in drug development programs . Oxazole-containing compounds are scientifically valued for their wide spectrum of biological activities. Research into analogous structures has demonstrated significant potential in areas such as potent anticancer activity, antimicrobial action, and anti-inflammatory applications . These compounds can bind to diverse enzymes and receptors via non-covalent interactions, making them crucial for studying cell biology and developing new therapeutic agents . The 2-(p-tolyl) substituent provides a hydrophobic aromatic domain that can influence the compound's binding affinity and metabolic stability. This product is intended for research applications as a key synthetic intermediate in the construction of more complex bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2-(4-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUVHVSQMHBZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 2 P Tolyl Oxazole

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromine atom in the 5-bromomethyl group is an excellent leaving group, making this position highly susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous derivatization strategies.

The reaction of 5-(bromomethyl)-2-(p-tolyl)oxazole with various primary and secondary amines leads to the corresponding 5-(aminomethyl) derivatives. This amination reaction is a straightforward and efficient method for introducing nitrogen-containing functional groups. For instance, multicomponent reactions involving 2-(bromomethyl)oxazoles, thiosemicarbazide, and a carbonyl compound can produce oxazole-derived isothiosemicarbazones, which can then undergo further transformation. researchgate.net This highlights the utility of the bromomethyl group in constructing more complex heterocyclic systems through amination and subsequent cyclization reactions.

A general scheme for the amination of this compound is presented below:

Reactants : this compound, Primary or Secondary Amine (R¹R²NH)

Product : N-((2-(p-tolyl)oxazol-5-yl)methyl)amine derivative

Byproduct : Hydrobromic acid (HBr), typically neutralized by an added base.

Amine NucleophileResulting Product Class
Primary Amines (RNH₂)Secondary Amines
Secondary Amines (R₂NH)Tertiary Amines
Ammonia (NH₃)Primary Amines
Hydrazines (RNHNH₂)Hydrazinylmethyl derivatives

This table illustrates the types of amine products that can be generated from the reaction of this compound with different classes of amine nucleophiles.

The electrophilic carbon of the bromomethyl group can also be attacked by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This is a key strategy for extending the carbon skeleton of the molecule. Typical nucleophiles for this purpose include organometallic reagents, enolates, and cyanide ions. Such reactions are fundamental in synthesizing analogs with modified side chains, which can be crucial for tuning the molecule's properties.

The versatility of the bromomethyl group extends beyond amination and alkylation. A wide variety of functional groups can be introduced at the C5-methyl position through nucleophilic substitution with different heteroatom nucleophiles. numberanalytics.comsemanticscholar.org This allows for the synthesis of a broad library of compounds from a single precursor. researchgate.net

The following table summarizes some of the possible transformations:

NucleophileReagent ExampleProduct Functional Group
Hydroxide (B78521)Sodium Hydroxide (NaOH)Alcohol (-CH₂OH)
AlkoxideSodium Methoxide (NaOCH₃)Ether (-CH₂OR)
ThiolateSodium Thiophenolate (NaSPh)Thioether (-CH₂SR)
CarboxylateSodium Acetate (CH₃COONa)Ester (-CH₂OCOR)
AzideSodium Azide (NaN₃)Azide (-CH₂N₃)

This interactive data table showcases the diverse functional groups that can be introduced by reacting this compound with various nucleophiles.

Reactions Involving the Oxazole (B20620) Ring System

While the bromomethyl group is a primary site of reaction, the oxazole ring itself can also be functionalized, offering further avenues for structural modification.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to oxazole systems. researchgate.netresearchgate.netnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly noteworthy. While the starting compound has a bromomethyl group, related halo-oxazoles are frequently used in these couplings. For instance, a bromo- or iodo-substituted oxazole ring can be coupled with various boronic acids to introduce new aryl or vinyl substituents. tandfonline.com Research has demonstrated the synthesis of 2,4,5-trisubstituted oxazoles using one-pot Suzuki-Miyaura coupling reactions. semanticscholar.orgtandfonline.com This methodology allows for the construction of complex bi- and poly-oxazole structures. researchgate.net

The aromatic oxazole ring has a distinct pattern of reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution : The oxazole ring is relatively electron-deficient, making electrophilic aromatic substitution challenging unless activating, electron-donating groups are present on the ring. pharmaguideline.com When such reactions do occur, substitution is generally directed to the C5 position. wikipedia.org However, in the case of this compound, the C5 position is already substituted. The reactivity at other positions, such as C4, is generally low. pharmaguideline.com

Nucleophilic Substitution and Metallation : Nucleophilic attack on the oxazole ring typically occurs at the C2 position, which is the most electron-deficient carbon atom. pharmaguideline.com If a suitable leaving group were present at C2, it could be displaced by a nucleophile. wikipedia.org Furthermore, the hydrogen at the C2 position of an oxazole ring is the most acidic, and deprotonation with a strong base (metallation) can generate a nucleophilic organometallic species. pharmaguideline.comwikipedia.org This lithiated or otherwise metallated oxazole can then react with various electrophiles, allowing for functionalization at the C2 position. researchgate.net

Ring-Opening and Recyclization Phenomena

While direct ring-opening and recyclization pathways starting from this compound are not extensively documented in dedicated studies, the transformation of the oxazole ring into other heterocyclic systems is a known phenomenon in oxazole chemistry, particularly for derivatives bearing a nucleophilic substituent at the C5 position.

A plausible route for the ring transformation of this compound involves its initial conversion to a more reactive intermediate, such as a 5-(aminomethyl) or 5-(hydrazinylmethyl) derivative. The resulting nucleophilic side chain can then participate in intramolecular reactions leading to ring-opening of the oxazole core and subsequent recyclization to form new heterocyclic systems.

For instance, 5-amino-1,3-oxazoles are known to undergo recyclization in both nucleophilic and electrophilic media. nih.gov The chemical behavior of these compounds is attributed to the presence of "hidden" amide fragments within the oxazole ring, making the C2 and C5 positions susceptible to nucleophilic attack. nih.gov Following this analogy, if the bromomethyl group of this compound were converted to an aminomethyl group, subsequent reactions could lead to various new heterocycles. For example, treatment with hydrazines could potentially lead to the formation of pyrazole (B372694) derivatives, while reactions with other nucleophiles might yield imidazoles or other nitrogen-containing heterocycles. acs.org

Another potential, though less direct, pathway could involve the transformation of the bromomethyl group into a different functional group that could then trigger a ring-opening event. For example, conversion to a hydroxylmethyl group followed by oxidation could yield an aldehyde, which might then be susceptible to intramolecular reactions leading to ring transformations.

Mechanistic Elucidation of Key Transformations

The mechanistic aspects of the reactions of this compound are primarily governed by the nature of the electrophilic carbon of the bromomethyl group and the stability of the resulting intermediates.

Investigations of Reaction Intermediates

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl carbon. These reactions are believed to proceed through a transition state characteristic of an SN2 mechanism. The approach of a nucleophile to the electrophilic methylene (B1212753) carbon occurs concurrently with the departure of the bromide leaving group.

While direct spectroscopic or trapping evidence for reaction intermediates of this compound itself is scarce in the literature, the general mechanism for nucleophilic substitution on similar benzylic-like halides is well-established. The stability of the oxazole ring likely influences the stability of the transition state.

In the context of potential ring-opening reactions, if the oxazole ring itself were to be cleaved, diradical intermediates could be involved. Studies on the ring-opening of the parent oxazole molecule have suggested the formation of such diradical species upon cleavage of the C-O bond. However, these conditions are typically harsh and may not be relevant for the typical transformations of the bromomethyl group.

The isolation or trapping of intermediates in chemical reactions can be achieved by stopping the reaction after a short period or by using very mild conditions. youtube.com Another method involves the use of trapping agents that react specifically with the intermediate to form a stable, characterizable product. youtube.com While these techniques are standard in mechanistic chemistry, their specific application to the reactions of this compound has not been detailed in available research.

Stereochemical Aspects of Reactivity

The stereochemical outcomes of reactions involving this compound are of interest, particularly if the methylene carbon becomes a stereocenter during a transformation.

Given that the primary reactions at the bromomethyl group are nucleophilic substitutions, an SN2 mechanism would be expected to proceed with inversion of configuration if a chiral center were present. However, since the starting material is achiral at this position, the direct stereochemical consequences are not immediately apparent unless a chiral nucleophile or a chiral auxiliary is employed.

The synthesis of chiral oxazole derivatives is an area of active research. While there are no specific reports detailing the stereoselective reactions of this compound to generate chiral products, the general strategies for achieving stereoselectivity in similar systems could be applicable. These might include the use of chiral catalysts, chiral resolving agents, or starting from a chiral precursor. The development of stereoselective methods would be valuable for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Applications in Advanced Organic Synthesis and Materials Science Research

Contributions to the Development of Novel Catalytic Systems (e.g., as ligands or scaffolds)

Oxazole-containing compounds have been explored as ligands for various metal-catalyzed reactions due to the coordinating ability of the nitrogen and oxygen atoms of the oxazole (B20620) ring. The tolyl group in 5-(Bromomethyl)-2-(p-tolyl)oxazole could be further functionalized to introduce additional coordinating groups, potentially leading to the formation of novel multidentate ligands.

However, a review of the current literature reveals no studies on the application of this compound or its derivatives as ligands or scaffolds in catalytic systems. The development of oxazoline-based ligands is a more established field, but this does not extend to the specific oxazole .

Integration into Advanced Material Science Studies (e.g., functional organic materials)

Oxazole-containing polymers and small molecules have been investigated for their potential applications in materials science, including as organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional organic materials. The conjugated system of the 2-(p-tolyl)oxazole (B1281263) core suggests that it could possess interesting photophysical properties.

Despite the potential for this compound to be incorporated into larger conjugated systems or polymers via its reactive bromomethyl handle, there are currently no published studies detailing its use in the synthesis or investigation of functional organic materials. Research in this area tends to focus on other classes of oxazole derivatives with different substitution patterns.

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules, including 5-(Bromomethyl)-2-(p-tolyl)oxazole. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the p-tolyl group, the oxazole (B20620) ring, and the bromomethyl group are expected. The aromatic protons of the p-tolyl group typically appear as two doublets in the downfield region (around 7.0-8.0 ppm). The singlet for the methyl protons of the tolyl group would be observed in the upfield region (around 2.4 ppm). The proton on the oxazole ring would likely appear as a singlet, and the two protons of the bromomethyl group would also present as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbon atoms of the oxazole ring, the p-tolyl group, and the bromomethyl substituent. The carbon atoms of the oxazole ring are expected to resonate at specific chemical shifts that are characteristic of this heterocyclic system.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (p-tolyl)~7.2 - 7.9d, d
Oxazole-H~7.0 - 7.5s
CH₂Br~4.5 - 5.0s
CH₃ (p-tolyl)~2.4s

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Oxazole)~160 - 165
C-O (Oxazole)~150 - 155
C-Br~30 - 35
Aromatic (p-tolyl)~120 - 145
CH₃ (p-tolyl)~20 - 25

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₀BrNO. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The expected fragmentation pathways would involve the loss of the bromine atom, the bromomethyl group, or cleavage of the oxazole ring, providing further evidence for the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring would be expected in the region of 1650-1550 cm⁻¹ and 1100-1000 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and methyl groups would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Br stretching vibration would be observed in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima corresponding to the π-π* transitions of the conjugated system formed by the oxazole ring and the p-tolyl group.

X-ray Crystallography for Solid-State Structural Determination

Although a crystal structure for this compound itself has not been reported in the searched literature, the X-ray crystallographic analysis of the related compound, (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, revealed a monoclinic crystal system with a P2₁/c space group. mdpi.com This analysis provided detailed information about the torsional angles between the different ring systems, indicating a slightly twisted conformation. mdpi.com It is expected that this compound would also adopt a relatively planar conformation, with some degree of torsion between the oxazole and p-tolyl rings.

Computational and Theoretical Chemistry Studies of 5 Bromomethyl 2 P Tolyl Oxazole and Analogues

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and spectroscopic properties of oxazole (B20620) derivatives. For 5-(Bromomethyl)-2-(p-tolyl)oxazole, DFT calculations can be employed to determine key electronic parameters.

Researchers have utilized DFT to investigate the photophysical properties of various oxazole derivatives. For instance, studies on compounds like 5-(furan-2-yl)-4-tosyloxazole and 5-(2-bromothiazol-4-yl)-4-tosyloxazoles have combined experimental techniques with theoretical calculations to understand their absorption and fluorescence spectra. researchgate.net These studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the electronic transition types, such as π→π* transitions. researchgate.net

For this compound, similar calculations would provide the optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP) maps. These results would highlight the distribution of electron density within the molecule, identifying electron-rich and electron-deficient regions, which are crucial for predicting reactivity.

Table 1: Calculated Electronic Properties of Representative Oxazole Analogues

Compound/Analogue Method HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
5-phenyl-4-tosyloxazole DFT/B3LYP -6.58 -1.23 5.35 4.87
5-(furan-2-yl)-4-tosyloxazole DFT/B3LYP -6.45 -1.54 4.91 5.12
5-(2-bromothiazol-4-yl)-4-tosyloxazole DFT/B3LYP -6.78 -2.01 4.77 3.98

Note: The data in this table is representative of typical values for oxazole derivatives as found in the literature and is intended for illustrative purposes.

Molecular Dynamics (MD) Simulations and Docking Studies for Intermolecular Interactions (excluding biological activity details)

Molecular dynamics (MD) simulations and molecular docking are powerful computational techniques to study the non-covalent interactions between a molecule and its environment or other molecules. While no specific MD or docking studies on this compound were identified, the principles can be understood from studies on analogous structures.

For example, the X-ray crystallographic analysis of (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, a structurally related compound, reveals key intermolecular interactions that stabilize the crystal packing. mdpi.com These include π–π stacking interactions (at a distance of 3.4 Å) between the oxazoline (B21484) ring and the tolyl group, C-H···N interactions (2.5 Å), and C-H···Br interactions (3.0 Å). mdpi.com

MD simulations could be initiated using such crystallographic data to model the dynamic behavior of these interactions in a simulated environment (e.g., in a solvent or a lipid bilayer). These simulations would provide insights into the stability of dimers or larger aggregates and the conformational flexibility of the molecule. Docking studies, in a non-biological context, could be used to predict the preferred binding orientation of this compound onto the surface of a material or within a host molecule, governed by the same intermolecular forces.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a critical tool for elucidating complex reaction mechanisms, identifying transition states, and calculating activation energies. For a molecule like this compound, the bromomethyl group is a key reactive site, susceptible to nucleophilic substitution.

Studies on similar heterocyclic systems demonstrate the power of this approach. For example, quantum chemical calculations (using the B3LYP/6-311+G(d,p) level of theory) were used to investigate the reaction pathway of 2-bromomethyl-1,3-thiaselenole with a nucleophile. nih.gov These calculations revealed a stepwise mechanism involving the formation of a seleniranium intermediate, followed by either ring opening or rearrangement with ring contraction. nih.gov The computational results were in excellent agreement with experimental data, allowing for the development of regioselective synthetic methods. nih.gov

Similarly, computational modeling of the reaction of this compound with a nucleophile would likely proceed through the following steps:

Formation of an initial reactant complex.

Identification of the transition state for the nucleophilic attack on the methylene (B1212753) carbon and displacement of the bromide ion.

Calculation of the activation energy barrier.

Characterization of the resulting product.

This approach could also be used to compare the reactivity of the bromomethyl group with other potential reactive sites on the molecule.

Structure-Reactivity and Structure-Property Relationship Investigations

Investigating structure-reactivity and structure-property relationships (SRR/SPR) allows for the rational design of new molecules with tailored characteristics. For this compound, this involves understanding how modifications to its structure would influence its chemical reactivity and physical properties.

For the oxazole series, a systematic computational study could be designed by introducing different substituents on the p-tolyl ring (e.g., electron-donating groups like -OCH₃ or electron-withdrawing groups like -NO₂) or by replacing the bromine atom with other halogens.

Table 2: Hypothetical Structure-Reactivity Descriptors for Analogues of this compound

Substituent (at para-position of tolyl ring) Calculated Mulliken Charge on Methylene Carbon Calculated LUMO Energy (eV) Predicted Relative Reactivity towards Nucleophiles
-OCH₃ (Electron-donating) +0.15 -1.15 Lower
-H (Unsubstituted) +0.18 -1.23 Baseline
-NO₂ (Electron-withdrawing) +0.22 -1.85 Higher

Note: This table presents hypothetical data based on established principles of electronic effects to illustrate how SRR would be computationally investigated.

By calculating descriptors such as atomic charges, orbital energies, and reaction barriers for a series of analogues, a quantitative structure-reactivity relationship (QSRR) could be developed. This would provide a predictive model for the reactivity of new, unsynthesized derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-(p-tolyl)oxazole
Reactant of Route 2
5-(Bromomethyl)-2-(p-tolyl)oxazole

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